molecular formula C25H26Cl2N4O2 B1498388 Tcs 2312 dihydrochloride CAS No. 838823-32-8

Tcs 2312 dihydrochloride

Cat. No.: B1498388
CAS No.: 838823-32-8
M. Wt: 485.4 g/mol
InChI Key: WMYWZZGPMOCTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chk1 in Cell Cycle Regulation

Checkpoint Kinase 1 is a master regulator of the cell cycle, ensuring the orderly progression through its various phases. nih.gov In an unperturbed cell cycle, Chk1 is involved in regulating the G1/S transition, the S phase, and the entry into and progression through mitosis. nih.gov It exerts its control by phosphorylating key downstream targets, which in turn modulate the activity of cyclin-dependent kinases (CDKs), the core drivers of the cell cycle. wikipedia.org

For instance, during the S phase, Chk1 helps to maintain the stability of DNA replication forks and can stall replication to allow for the repair of any spontaneous DNA damage. wikipedia.org It achieves this, in part, by inducing the degradation of Cdc25A, a phosphatase that activates CDK2, a key kinase for S-phase progression. nih.gov Furthermore, Chk1's role extends to the G2/M transition, where it prevents premature entry into mitosis by inhibiting the activation of the CDK1/cyclin B complex. pnas.org

The essential nature of Chk1 is underscored by the fact that its deficiency in mice leads to early embryonic death due to the accumulation of DNA damage and catastrophic mitotic events. mdpi.com This highlights Chk1's indispensable function in safeguarding genomic integrity during normal cell division.

Role of Chk1 in DNA Damage Response Pathways

In response to genotoxic stress, such as that caused by DNA damaging agents or replication errors, the DNA Damage Response (DDR) network is activated to arrest the cell cycle and initiate repair mechanisms. Chk1 is a central transducer in this pathway. nih.gov Upon DNA damage, particularly single-strand breaks or stalled replication forks, the sensor kinase ATR (Ataxia Telangiectasia and Rad3-related) is activated and subsequently phosphorylates Chk1 at specific serine residues (Ser317 and Ser345). researchgate.netaacrjournals.org

This phosphorylation event activates Chk1, which then phosphorylates a variety of downstream effectors to orchestrate a comprehensive cellular response. nih.gov Key among these is the phosphorylation and subsequent degradation or inhibition of Cdc25 family phosphatases, which prevents the activation of CDKs and leads to cell cycle arrest at the G1/S, intra-S, and G2/M checkpoints. nih.govmdpi.com This pause provides the cell with a critical window to repair the damaged DNA. wikipedia.org

Beyond cell cycle arrest, activated Chk1 is also directly implicated in DNA repair processes. It can phosphorylate proteins involved in homologous recombination repair, such as RAD51, and is crucial for the Fanconi Anemia (FA)/BRCA pathway. nih.gov If the DNA damage is too severe to be repaired, Chk1 can also contribute to the induction of apoptosis, or programmed cell death, thereby eliminating potentially cancerous cells. nih.gov

Chk1 as a Subject of Academic Investigation in Cellular Processes

The critical roles of Chk1 in both normal cell cycle progression and the DNA damage response have made it an intense subject of academic investigation. aacrjournals.org Researchers are actively exploring its complex signaling network to unravel the precise mechanisms that govern cell fate decisions in the face of DNA damage. A significant aspect of this research involves the use of small molecule inhibitors that can selectively target Chk1 activity.

TCS 2312 dihydrochloride (B599025) is one such inhibitor that has been instrumental in these studies. tocris.comrndsystems.com It is a potent and selective inhibitor of Chk1 with a reported Ki (inhibition constant) of 0.38 nM and an EC50 (half-maximal effective concentration) of 60 nM. tocris.comrndsystems.com By inhibiting Chk1, researchers can probe the consequences of its functional loss in various cellular contexts.

Studies utilizing Chk1 inhibitors have revealed its involvement in a wide array of cellular processes beyond its canonical roles. For example, research has indicated that Chk1 may also play a part in transcription, RNA splicing, and cell fate determination. cam.ac.uk The use of inhibitors allows for the conditional inactivation of Chk1, enabling a detailed examination of its downstream targets and the resulting cellular phenotypes. This approach has been crucial in identifying novel substrates of Chk1 and in understanding how its activity is regulated. cam.ac.uk

The investigation of Chk1 and its inhibition continues to be a dynamic area of research, with the potential to yield fundamental insights into the intricate mechanisms that maintain genomic stability and prevent diseases such as cancer.

Interactive Data Table: Properties of TCS 2312

PropertyValueReference
Chemical Name 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1H-pyrazol-3-yl]-[1,1'-biphenyl]-2,4-diol tocris.com
Molecular Weight 412.48 rndsystems.com
Formula C25H24N4O2 rndsystems.com
Inhibition Constant (Ki) 0.38 nM tocris.comrndsystems.com
Half-maximal Effective Concentration (EC50) 60 nM tocris.comrndsystems.com
Purity ≥97% (HPLC) tocris.comrndsystems.com
CAS Number 838823-31-7 tocris.comrndsystems.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2.2ClH/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19;;/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYWZZGPMOCTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719339
Record name (1Z,4'Z)-4'-(5-{4-[(Cyclopropylamino)methyl]anilino}-1,2-dihydro-3H-pyrazol-3-ylidene)-2-hydroxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838823-32-8
Record name (1Z,4'Z)-4'-(5-{4-[(Cyclopropylamino)methyl]anilino}-1,2-dihydro-3H-pyrazol-3-ylidene)-2-hydroxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Discovery and Molecular Characterization of Tcs 2312 Dihydrochloride As a Chk1 Inhibitor

Historical Context of Checkpoint Kinase Inhibitor Development

The development of checkpoint kinase inhibitors is rooted in the fundamental understanding of the cell cycle and the critical role of checkpoint controls in maintaining genomic integrity. Checkpoint Kinase 1 (Chk1), a serine/threonine kinase, emerged as a key regulator in the DNA damage response pathway. It plays a crucial role in arresting the cell cycle at the G2/M phase, allowing time for DNA repair before cells enter mitosis. This function prevents the propagation of damaged DNA, which could otherwise lead to mutations or cell death.

In the context of oncology, many cancer cells have a deficient G1 checkpoint, often due to mutations in the p53 tumor suppressor gene. Consequently, these cancer cells become heavily reliant on the S and G2 checkpoints, where Chk1 is a pivotal player, to survive DNA damage induced by chemotherapy or radiation. This dependency creates a therapeutic window: inhibiting Chk1 in these p53-deficient cancer cells would abrogate the remaining checkpoint, forcing them into a premature and lethal mitosis with damaged DNA—a process known as mitotic catastrophe. This concept established Chk1 as a promising therapeutic target, sparking extensive research over the past two decades to develop potent and selective inhibitors that could be used in combination with DNA-damaging agents to enhance their anti-tumor efficacy.

Identification and Origin of TCS 2312 Dihydrochloride (B599025)

TCS 2312 dihydrochloride, identified as compound 10c in its primary scientific disclosure, is a potent and selective inhibitor of Chk1. acs.org Its discovery was the result of a targeted, structure-based drug design (SBDD) program detailed by Teng et al. in a 2007 publication in the Journal of Medicinal Chemistry. acs.org

The development process began with a high-throughput screening hit, which led to the identification of an initial library hit, an indazole compound. acs.org Through iterative design and synthesis, this led to the creation of a novel series of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols. acs.org TCS 2312 emerged from this series as a highly potent compound, demonstrating significant inhibitory activity against the Chk1 enzyme. acs.org

Subsequent research confirmed its potent and selective biological activity. ebi.ac.uk In enzymatic assays, TCS 2312 exhibits a strong binding affinity for Chk1, while in cellular assays, it effectively inhibits Chk1 function at nanomolar concentrations. ebi.ac.uk

ParameterValueDescription
Binding Affinity (Ki)0.38 nMMeasures the strength of the binding interaction between TCS 2312 and the Chk1 enzyme.
Cellular Potency (EC50)60 nMIndicates the concentration of TCS 2312 required to inhibit 50% of Chk1's biological function in a cellular environment.

Structural Insights into this compound's Interaction with Chk1

The high affinity and selectivity of TCS 2312 for Chk1 are directly attributable to its specific molecular interactions within the ATP-binding pocket of the kinase, insights that were elucidated through X-ray crystallography of precursor compounds. acs.org The core structure of the inhibitor, a (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diol, was meticulously designed to optimize these interactions. acs.org

A critical feature for the binding of this inhibitor series is the resorcinol (B1680541) moiety (the 2',4'-diol on the biphenyl (B1667301) ring system). This part of the molecule is central to its binding, forming key hydrogen bond interactions with amino acid residues in the hinge region of the Chk1 active site. acs.org The overlay of co-crystal structures of precursor compounds with the Chk1 enzyme revealed that this resorcinol region was consistently anchored in the same position, highlighting its importance for potent inhibition. acs.org

Furthermore, the central phenyl ring of the biphenyl group in TCS 2312 was a strategic design element. It was engineered to replace a more flexible amide linker present in earlier-generation compounds. This rigid phenyl linker positions the molecule optimally within the active site, filling a lipophilic space and creating favorable van der Waals interactions with the side chain of the Leu84 residue. acs.org

Binding Affinity and Selectivity Profile

This compound is characterized by its high-affinity binding to Chk1, as quantified by its low nanomolar Ki value of 0.38 nM. ebi.ac.uk This indicates a very stable and potent interaction with its target enzyme.

A crucial aspect of a kinase inhibitor's therapeutic potential is its selectivity—its ability to inhibit the target kinase without significantly affecting other kinases in the human kinome, which can lead to off-target effects. While a specific selectivity panel for TCS 2312 (compound 10c) is not detailed in the initial publication, data for the closely related analog, compound 10a , provides strong evidence for the high selectivity of this chemical series. acs.org Compound 10a was evaluated against a panel of 36 kinases and demonstrated excellent selectivity, being at least 85-fold more potent for Chk1 than for any other kinase tested. acs.org

Representative Selectivity Profile of the TCS 2312 Chemical Series (Data from Compound 10a)
Kinase TargetInhibition vs. Chk1
Chk11x (Baseline)
Other 35 Kinases>85x less potent

Contributions of Structure-Based Design in its Development

The development of TCS 2312 is a prime example of the successful application of structure-based drug design (SBDD). The entire discovery process was guided by detailed structural information obtained from X-ray co-crystal structures of early lead compounds bound to the Chk1 active site. acs.org

Initially, the co-crystal structure of a library hit revealed key hydrogen-bonding interactions involving its resorcinol moiety. However, this initial compound also possessed a phenolic anilide feature that the researchers aimed to remove. The structural data provided a clear roadmap for how to achieve this while preserving the essential binding interactions. acs.org

The SBDD approach enabled the rational design of a new pyrazole (B372694) series. A key innovation was the replacement of an amide linker in a precursor compound with a phenyl ring. The crystal structure of this new compound confirmed that the phenyl ring acted as a rigid linker, effectively replacing the amide and establishing beneficial van der Waals interactions with Leu84 in the Chk1 binding pocket. acs.org This structural transformation from the original hit to the final pyrazole series, including TCS 2312, resulted in compounds with similar enzymatic activity but significantly improved cellular potency. acs.org

Iii. Elucidation of Molecular and Cellular Mechanisms of Tcs 2312 Dihydrochloride Action

Direct Enzymatic Inhibition of Chk1 Kinase Activity

The primary mechanism of TCS 2312 dihydrochloride (B599025) is its direct and potent inhibition of the enzymatic activity of the Chk1 kinase. rndsystems.comtocris.com Chk1 plays a pivotal role in the cellular response to DNA damage by phosphorylating a variety of substrate proteins, which in turn leads to the activation of DNA damage checkpoints, cell cycle arrest, and DNA repair. nih.gov TCS 2312 dihydrochloride acts as an ATP-competitive inhibitor, binding to the kinase domain of Chk1 and preventing the phosphorylation of its downstream targets. medchemexpress.com This inhibition is highly potent, as demonstrated by in vitro biochemical assays. rndsystems.comtocris.com

Research has quantified the inhibitory activity of TCS 2312, revealing its high affinity for the Chk1 enzyme. rndsystems.comtocris.com The inhibitor constant (Ki) and the half-maximal effective concentration (EC50) are key parameters that describe the potency of an inhibitor.

ParameterValueDescription
Ki (Inhibitor Constant)0.38 nMIndicates the binding affinity of TCS 2312 to the Chk1 enzyme. A lower Ki value signifies a higher binding affinity. rndsystems.comtocris.com
EC50 (Half-maximal Effective Concentration)60 nMRepresents the concentration of TCS 2312 required to inhibit 50% of the Chk1 enzymatic activity in a cell-based assay. rndsystems.comtocris.com

By directly suppressing the catalytic function of Chk1, this compound sets in motion a cascade of cellular events that disrupt the normal response to DNA damage.

Perturbation of DNA Damage Checkpoints

DNA damage checkpoints are critical surveillance systems that arrest the cell cycle to provide time for DNA repair, thereby preventing the propagation of genetic errors. medchemexpress.com Chk1 is a master regulator of these checkpoints, particularly in response to single-strand DNA breaks and replication stress. nih.gov Upon DNA damage, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). nih.gov Activated Chk1 then orchestrates the checkpoint response. nih.gov Inhibition of Chk1 by this compound effectively dismantles this protective mechanism. patsnap.com

During DNA replication, the replication machinery can encounter obstacles that cause the replication fork to stall. nih.gov Chk1 is essential for stabilizing these stalled replication forks, preventing their collapse into highly toxic DNA double-strand breaks. rupress.orgnih.gov It achieves this by suppressing the firing of new replication origins and promoting the reactivation of stalled forks. nih.gov

By inhibiting Chk1, this compound compromises the stability of replication forks. nih.gov In the absence of functional Chk1, cells under replication stress are unable to protect these forks, leading to their collapse and the accumulation of DNA damage. nih.gov This effect is particularly detrimental to cancer cells, which often experience high levels of intrinsic replication stress due to rapid and uncontrolled proliferation. patsnap.com

Beyond its role in checkpoint activation, Chk1 also actively participates in the regulation of DNA repair pathways. nih.gov When DNA damage occurs, Chk1 signaling helps to recruit and activate proteins involved in repair processes, most notably homologous recombination (HR), a major pathway for repairing double-strand breaks. nih.gov Activated Chk1 can induce the formation of Rad51 foci, which are essential for the strand invasion step in HR. nih.gov

The inhibition of Chk1 by this compound impairs the cell's capacity to mend its damaged DNA. nih.gov By preventing the activation of downstream repair factors, the compound effectively cripples the HR repair pathway. nih.gov This modulation of DNA repair sensitizes cells, especially cancer cells with pre-existing DNA repair defects, to the cytotoxic effects of DNA damaging agents. patsnap.com

Induction of Cell Cycle Dysregulation

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of chromosomes. nih.govtechscience.com Dysregulation of the cell cycle is a fundamental characteristic of cancer. techscience.com this compound induces profound cell cycle dysregulation by overriding critical checkpoints that govern cell cycle progression. patsnap.com

The G2/M checkpoint is a crucial control point that prevents cells with damaged DNA from entering mitosis (M phase). nih.govnih.gov Chk1 is the primary effector of this checkpoint. nih.gov In response to DNA damage, Chk1 phosphorylates and inactivates the Cdc25 family of phosphatases. nih.gov Inactivated Cdc25 cannot remove inhibitory phosphates from the cyclin-dependent kinase 1 (Cdk1), thus keeping the Cdk1/Cyclin B1 complex inactive and arresting the cell in the G2 phase. nih.gov

This compound's inhibition of Chk1 leads to the abrogation of the G2/M checkpoint. nih.gov Without Chk1 activity, Cdc25 phosphatases remain active, leading to the premature activation of the Cdk1/Cyclin B1 complex. nih.gov This forces cells, even those with significant DNA damage, to bypass the G2 arrest and proceed into mitosis. nih.gov

Influence on Programmed Cell Death Pathways

Inhibition of Chk1 by compounds such as this compound can sensitize cancer cells to DNA-damaging agents and, in some contexts, induce cell death as a monotherapy. nih.gov This is achieved by disrupting the cell's ability to arrest the cell cycle and repair DNA damage, ultimately pushing the cell towards programmed cell death.

The inhibition of Chk1 has been shown to trigger apoptotic pathways in various cancer cell lines. Research on Chk1 inhibitors has revealed that this can occur through mechanisms that are independent of the tumor suppressor protein p53, which is frequently mutated in cancer. nih.gov One of the key apoptotic pathways engaged by Chk1 inhibition involves the activation of caspase-2. nih.gov This process can bypass the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in tumors and contribute to therapeutic resistance. nih.gov

Studies have demonstrated that in the presence of DNA damage, the depletion or inhibition of Chk1 can lead to the activation of an alternative apoptotic program that requires Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, culminating in the activation of caspase-2. nih.gov This provides a therapeutic window for inducing apoptosis in cancer cells that have developed resistance to conventional therapies that rely on p53- and Bcl-2-regulated pathways. While specific studies on this compound detailing this precise pathway are not extensively published, its potent Chk1 inhibitory activity suggests it would operate through this established mechanism.

Cellular ModelKey Findings with Chk1 InhibitionApoptotic Pathway Implication
p53-mutant cancer cellsInduction of apoptosis in the presence of DNA damage. nih.govp53-independent apoptosis
Bcl-2 overexpressing tumor cellsApoptosis is not blocked by high levels of Bcl-2. nih.govBypasses mitochondrial protection by Bcl-2
Various human cancer cell linesActivation of caspase-2 in response to DNA damage and Chk1 inhibition. nih.govInvolvement of the ATM/ATR-caspase-2 axis

A primary mechanism through which Chk1 inhibitors, including by inference this compound, lead to cell death is by inducing a phenomenon known as mitotic catastrophe. nih.gov This is a form of cell death that results from premature or aberrant entry into mitosis. nih.gov Cancer cells, particularly those with a defective G1 checkpoint (a common feature in tumors), are heavily reliant on the S and G2/M checkpoints, which are regulated by Chk1, to repair DNA damage before cell division. nih.govpatsnap.com

By inhibiting Chk1, this compound effectively abrogates these checkpoints. nih.gov In the face of DNA damage (either endogenous or induced by chemotherapy), cells are unable to halt their progression into mitosis. nih.gov This forced entry into mitosis with damaged DNA leads to severe chromosomal abnormalities, such as the formation of micronuclei and multilobular nuclei, ultimately resulting in cell death. researchgate.net This mechanism is particularly effective when Chk1 inhibitors are used in combination with DNA-damaging agents like gemcitabine. tocris.comrndsystems.com

MechanismMolecular Events Following Chk1 InhibitionCellular Outcome
Abrogation of G2/M CheckpointFailure to prevent entry into mitosis with damaged DNA. nih.govPremature mitosis
Mitotic CatastropheFormation of micronuclei and multilobular nuclei due to chromosome mis-segregation. researchgate.netCell death during or after mitosis. nih.gov
Synthetic LethalityIncreased reliance of p53-deficient cancer cells on the Chk1-regulated checkpoints. nih.govSelective killing of cancer cells over normal cells

Regulation of Cellular Proliferation and Survival Networks

Chk1 is a central regulator of cell cycle progression, and its inhibition by this compound directly impacts cellular proliferation and survival networks. nih.gov Chk1's role extends beyond a simple checkpoint, as it is also involved in the stability of replication forks during normal DNA synthesis. nih.gov

The inhibition of Chk1 leads to the dysregulation of key cell cycle regulators. Chk1 normally phosphorylates and inactivates Cdc25 phosphatases, which are responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.gov By inhibiting Chk1, Cdc25 remains active, leading to the inappropriate activation of CDKs and an uncontrolled transition through cell cycle phases, particularly from G2 into mitosis. nih.gov

Furthermore, Chk1 inhibition can lead to increased replication stress. This is due to an increased firing of replication origins and the collapse of replication forks, resulting in an accumulation of DNA double-strand breaks. nih.gov This DNA damage, coupled with the inability to arrest the cell cycle for repair, contributes to the antiproliferative effects of Chk1 inhibitors. The antiproliferative effects of this compound have been observed in vitro, consistent with its role as a Chk1 inhibitor. tocris.comrndsystems.com The survival of cancer cells is compromised as they are unable to cope with the level of genomic instability induced by the loss of Chk1 function.

Iv. Integrated Network Analysis and Signaling Pathway Modulation by Tcs 2312 Dihydrochloride

Interplay with Other Signaling Pathways Regulating Cell Growth and Survival

The inhibition of Chk1 by compounds like TCS 2312 dihydrochloride (B599025) is expected to have significant interplay with other critical signaling pathways that regulate cell growth and survival. Chk1 does not operate in isolation; it is part of a complex network that ensures genomic integrity. When Chk1 is inhibited, compensatory signaling pathways can be activated, influencing the ultimate fate of the cell.

One of the key pathways interacting with Chk1 is the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) signaling cascade . In response to DNA damage, ATR activates Chk1. If Chk1 is inhibited by TCS 2312 dihydrochloride, the cell may become more reliant on the ATM-Chk2 pathway for cell cycle arrest and DNA repair. However, in cancer cells with mutations in the ATM pathway, the inhibition of Chk1 can lead to synthetic lethality, as the cells lose their ability to cope with DNA damage.

Furthermore, there is evidence of crosstalk between the Chk1 pathway and pro-survival pathways such as the RAS/MEK/ERK pathway . Inhibition of Chk1 can sometimes lead to the activation of these pro-survival signals as a compensatory mechanism. The efficacy of Chk1 inhibitors can, therefore, be potentially enhanced by co-inhibition of these survival pathways.

Table 1: Key Signaling Pathways Interacting with Chk1

Interacting PathwayRole in Conjunction with Chk1Potential Consequence of Chk1 Inhibition by this compound
ATM/ATR SignalingUpstream activators of Chk1 in response to DNA damage.Increased reliance on ATM/Chk2; potential for synthetic lethality in ATM-deficient tumors.
RAS/MEK/ERK PathwayCompensatory pro-survival signaling.Activation of this pathway may limit the efficacy of Chk1 inhibition alone.
p53 Signalingp53 is a key tumor suppressor that regulates cell cycle arrest and apoptosis.In p53-deficient tumors, cells are more reliant on the Chk1-mediated G2/M checkpoint, making them more sensitive to Chk1 inhibitors.

Analysis of Downstream Effectors and Substrates of Chk1 in the Presence of this compound

The primary mechanism of action of this compound is the inhibition of the kinase activity of Chk1. This prevents the phosphorylation of a multitude of downstream effectors and substrates that are crucial for cell cycle arrest and DNA repair.

A key substrate of Chk1 is the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C). Chk1 phosphorylates CDC25A, targeting it for degradation, and inhibits CDC25B and CDC25C by promoting their sequestration in the cytoplasm. This prevents the activation of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are necessary for entry into mitosis. In the presence of this compound, Chk1 is unable to inhibit the CDC25 phosphatases. This leads to the premature activation of CDKs, forcing cells with damaged DNA to enter mitosis, a process that often results in cell death.

Other important downstream targets of Chk1 include proteins involved in DNA repair, such as RAD51 , a key component of the homologous recombination pathway. Chk1 can regulate the localization and activity of RAD51. Inhibition of Chk1 may therefore impair the ability of cancer cells to repair DNA double-strand breaks.

Table 3: Key Downstream Effectors of Chk1 and the Effect of this compound

Downstream EffectorFunctionEffect of Chk1 Inhibition by this compound
CDC25 PhosphatasesActivate CDKs to promote cell cycle progression.Prevents inhibitory phosphorylation, leading to premature CDK activation and mitotic entry.
CDK1/CDK2Drive the cell cycle, particularly entry into mitosis.Premature activation due to the inability of Chk1 to inhibit CDC25.
RAD51A key enzyme in homologous recombination DNA repair.Potential impairment of DNA double-strand break repair.
Wee1 KinaseAn inhibitory kinase that acts on CDKs.Chk1 can phosphorylate and activate Wee1, so inhibition may lead to decreased Wee1 activity.

V. Preclinical Investigative Applications of Tcs 2312 Dihydrochloride in Disease Models

Evaluation in In Vitro Cellular Systems

The in vitro assessment of TCS 2312 dihydrochloride (B599025) has been crucial in characterizing its biological activity at the cellular level. These studies have provided foundational knowledge regarding its effects on cancer cell lines, its ability to inhibit cell proliferation, and its potential to work in concert with other anticancer drugs.

TCS 2312 dihydrochloride has been demonstrated to enhance the cell-killing activity of the conventional antineoplastic agent, Gemcitabine, in both breast and prostate cancer cell lines. bio-techne.comnih.gov This suggests a potential role for this compound in sensitizing these types of cancer cells to standard chemotherapy, although the detailed molecular mechanisms of this sensitization are yet to be fully elucidated in published literature. The compound's activity as a Chk1 inhibitor, with a reported Ki (inhibitor constant) of 0.38 nM and an EC50 (half-maximal effective concentration) of 60 nM, underscores its potency in targeting a key regulator of the cell cycle and DNA damage response. bio-techne.comnih.gov

The antiproliferative effects of this compound have been observed in vitro. bio-techne.comnih.gov Specific data on its activity comes from a study on neuroblastoma cell lines, where the compound was assessed for its ability to inhibit cell growth. The half-maximal inhibitory concentrations (IC50) were determined for a panel of neuroblastoma cell lines, revealing a range of sensitivities to the compound.

Table 1: Antiproliferative Activity of TCS 2312 in Neuroblastoma Cell Lines

Cell LineIC50 (nM)
CHP-212150
IMR-5200
KELLY200
MHH-NB-11200
SK-N-AS200
SK-N-BE(2)200
SK-N-DZ200
SK-N-FI200
SK-N-SH200
SY5Y200
CHP-134250
GI-M-EN300
LA-N-5300
LA-N-6300
Data from Cole, K. A., et al. (2011). RNAi screen of the protein kinome identifies checkpoint kinase 1 (CHK1) as a therapeutic target in neuroblastoma. Proceedings of the National Academy of Sciences, 108(8), 3336-3341.

These findings indicate that this compound exerts a direct inhibitory effect on the proliferation of these cancer cell lines.

Research in Non-Human In Vivo Models

Despite the promising in vitro findings, there is a notable lack of published research on the application of this compound in non-human in vivo models.

A thorough search of publicly available scientific literature did not yield any studies detailing the use of this compound in xenograft models to investigate its effects on cellular responses to cancer.

Vi. Advanced Methodological Approaches in Studying Tcs 2312 Dihydrochloride

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a foundational approach in drug discovery used to test large numbers of chemical compounds for a specific biological activity. selleckchem.com For an inhibitor like TCS 2312, HTS assays can be designed to identify or characterize its effects on cellular processes. These assays are typically performed in a miniaturized format, such as 384- or 1536-well plates, to allow for the rapid and simultaneous testing of thousands of compounds. nih.gov

A key known activity of TCS 2312 is its ability to enhance the cell-killing effect of DNA-damaging agents like Gemcitabine in cancer cell lines. rndsystems.comtocris.com An HTS campaign could be structured to identify compounds with this specific synergistic activity. In such a screen, cancer cells would be treated with a fixed, sub-lethal concentration of Gemcitabine in combination with a library of chemical compounds. Cellular viability would then be measured using assays that detect ATP levels (as an indicator of metabolic activity) or cellular membrane integrity. nih.gov Compounds that significantly reduce cell viability in combination with Gemcitabine, like TCS 2312, would be identified as "hits."

Fluorescence-based assays are also commonly employed in HTS to monitor specific cellular events. celtarys.com For example, a screen could utilize a reporter cell line that expresses a fluorescent protein linked to a cell cycle marker to identify compounds that cause cells to bypass DNA damage checkpoints, a hallmark of Chk1 inhibition.

Biochemical and Biophysical Assays for Target Engagement

Once a compound's biological activity is identified, it is crucial to confirm that it directly interacts with its intended molecular target. Biochemical and biophysical assays are essential for quantifying this "target engagement." promegaconnections.com For TCS 2312, these assays confirm its potent and selective binding to the Chk1 kinase.

Biochemical assays directly measure the enzymatic activity of the target protein. To determine the inhibitory potency of TCS 2312, a kinase activity assay would be performed using purified recombinant Chk1 enzyme, its substrate peptide, and ATP. The rate of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor. From this data, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. Further kinetic studies can determine the inhibitor constant (Ki), which reflects the intrinsic binding affinity. TCS 2312 has been shown to be a highly potent inhibitor with a Ki of 0.38 nM. rndsystems.comtocris.com

Biophysical assays measure the physical consequences of the inhibitor binding to the target protein. Techniques such as Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assays (CETSA) infer inhibitor binding by detecting changes in the thermal stability of the kinase upon ligand binding. researchgate.net Other methods like Surface Plasmon Resonance (SPR) can provide detailed kinetic data on how quickly the inhibitor binds to and dissociates from the target kinase. In-cell target engagement can be quantitatively measured using advanced techniques like the NanoBRET® Target Engagement Assay, which uses bioluminescence resonance energy transfer (BRET) to monitor compound binding to a NanoLuc® luciferase-tagged kinase in live cells. promegaconnections.compromega.com

Table 1: Biological Activity of TCS 2312 Dihydrochloride (B599025)
ParameterValueDescription
Ki0.38 nMInhibitor constant, indicating high binding affinity to Chk1. rndsystems.comtocris.com
EC5060 nMEffective concentration to achieve 50% of the maximum biological response in cells. rndsystems.comtocris.com

Advanced Microscopy Techniques for Cellular Phenotyping

Advanced microscopy allows for the detailed visualization of the cellular effects, or phenotypes, resulting from Chk1 inhibition by TCS 2312. These techniques provide spatial and temporal information about how the inhibitor affects subcellular structures and processes. scitechnol.com

Immunofluorescence microscopy is a widely used technique to study the localization and levels of specific proteins within the cell. nih.gov Following treatment with a Chk1 inhibitor, researchers can use antibodies to visualize key markers of the DNA damage response. For instance, inhibition of Chk1 in cells undergoing replication stress can lead to an increase in pan-nuclear staining of γH2AX, a marker of DNA double-strand breaks. researchgate.net This method can also be used to observe the subcellular localization of Chk1 itself or its downstream targets, revealing how its activity is regulated in space and time. nih.gov

More advanced techniques like confocal and super-resolution microscopy provide even greater detail. scitechnol.comnih.gov Confocal microscopy can generate high-resolution, three-dimensional images of cells, allowing for precise analysis of protein co-localization within specific organelles. scitechnol.com Super-resolution methods, which bypass the diffraction limit of light, enable the visualization of molecular interactions at the nanoscale, offering unprecedented insight into the structural consequences of Chk1 inhibition on DNA replication and repair complexes. nih.gov

Genomic and Proteomic Profiling in Response to Chk1 Inhibition

To understand the global cellular response to Chk1 inhibition, researchers employ large-scale genomic and proteomic approaches. These methods provide a comprehensive view of the changes in gene expression, protein levels, or post-translational modifications that occur after treatment with an inhibitor like TCS 2312.

Phosphoproteomics, a subfield of proteomics, is particularly powerful for studying kinase inhibitors because it directly measures changes in protein phosphorylation, the enzymatic output of kinases. acs.org A quantitative phosphoproteomic screen can identify the direct and indirect substrates of Chk1. nih.govnih.gov In one such study, a chemical genetics approach combined with mass spectrometry was used to identify novel Chk1 substrates. nih.gov This methodology revealed that Chk1's influence extends beyond DNA repair to processes like transcription and RNA splicing. nih.gov

Crucially, these studies can also identify robust biomarkers of kinase activity. The phosphoproteomic screen for Chk1 substrates validated the phosphorylation of KAP1 at serine 473 as a direct readout for Chk1 activity in cells. nih.gov Monitoring this specific phosphorylation event can be used to confirm the in vivo efficacy of Chk1 inhibitors. nih.gov Similarly, another phosphoproteomics study using a Chk1 inhibitor identified 142 phosphosites that were significantly altered, implicating Chk1 in the regulation of innate immunity through the transcription factor IRF3. nih.gov

Table 2: Key Findings from Phosphoproteomic Screens of Chk1 Inhibition
FindingMethodologySignificance
Identification of novel Chk1 substratesChemical genetics and high-resolution mass spectrometry nih.govRevealed Chk1's role in transcription, RNA splicing, and cell fate determination. nih.gov
Validation of KAP1 Ser473 phosphorylationMass spectrometry and immunoblotting nih.govEstablished a robust and direct biomarker for monitoring Chk1 activity and inhibitor efficacy in vivo. nih.gov
Identification of IRF3 as a Chk1-regulated proteinQuantitative phosphoproteomics with a Chk1 inhibitor nih.govSuggested a novel role for Chk1 in regulating the innate immune response. nih.gov

Computational Modeling and Structural Biology

Computational modeling and structural biology are indispensable for understanding how an inhibitor like TCS 2312 interacts with its target at an atomic level. These methods guide the design and optimization of more potent and selective inhibitors. researchgate.net

X-ray crystallography is a key technique used to determine the three-dimensional structure of a protein, often in complex with an inhibitor. acs.org By solving the crystal structure of the Chk1 kinase domain bound to an inhibitor, researchers can visualize the precise binding mode. This reveals the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the inhibitor in the ATP-binding pocket of the kinase. researchgate.netacs.org This structural information is critical for explaining the inhibitor's potency and selectivity and provides a roadmap for medicinal chemists to design new analogs with improved properties. For example, crystallographic studies of various Chk1 inhibitors have highlighted the importance of interactions with key residues in the hinge region (e.g., Cys87) and a water-filled interior pocket for achieving high potency and selectivity. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing TCS 2312 dihydrochloride in academic research?

  • Methodological Answer : Synthesis should follow protocols for dihydrochloride salt formation, including acid-base titration (e.g., HCl neutralization of the free base) . Characterization requires multi-modal analysis:

  • Purity : HPLC with UV detection (as per USP guidelines for hydrochloride salts) .
  • Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Physicochemical Properties : Melting point determination, solubility profiling in polar/non-polar solvents, and hygroscopicity assessment under controlled humidity .
    • Data Table :
ParameterMethodExample Value (TCS 2312)Reference Standard
PurityHPLC (C18 column)>99%USP <621>
Solubility (H₂O)Shake-flask method25 mg/mLOECD 105

Q. How should researchers design cellular assays to evaluate this compound’s mechanism of action?

  • Methodological Answer :

  • Assay Selection : Use LSD1 inhibition assays (if applicable) as a model, given structural similarities to other dihydrochloride inhibitors .
  • Controls : Include positive controls (e.g., Bomedemstat dihydrochloride ) and vehicle controls (e.g., DMSO concentration ≤0.1%).
  • Endpoint Metrics : Measure H3K4/H3K9 methylation via Western blot or immunofluorescence (e.g., DAPI counterstaining for nuclear localization ).
    • Key Consideration : Standardize metadata (e.g., cell line passage number, incubation time) per MIACARM guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a literature search using EPA-recommended strategies (e.g., Boolean operators, exclusion of non-peer-reviewed studies ).
  • Data Harmonization : Normalize IC₅₀ values by adjusting for assay variables (e.g., pH, buffer composition, cell viability method).
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to account for inter-study variability .
    • Example Workflow :

Identify outlier studies via Z-score analysis.

Replicate key experiments under standardized conditions (e.g., fixed incubation time ).

Q. What strategies are recommended for analyzing this compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • In Vivo Design : Use rodent models with staggered dosing (oral/intravenous) and plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-administration .
  • Analytical Method : LC-MS/MS with deuterated internal standards to quantify parent compound and metabolites .
  • Data Interpretation : Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin for AUC, Cₘₐₓ, and t₁/₂ calculations.

Q. How can secondary data analysis improve understanding of this compound’s off-target effects?

  • Methodological Answer :

  • Data Mining : Query public databases (e.g., ChEMBL, PubChem) for structural analogs and their toxicity profiles .
  • Pathway Enrichment : Use tools like STRING or Reactome to map predicted protein targets to biological pathways .
  • Validation : Perform high-throughput screening (HTS) against kinase panels or GPCR libraries to confirm/refute predictions .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound experiments?

  • Key Recommendations :

  • Document all experimental variables (e.g., lot numbers, storage conditions) per MIACARM standards .
  • Pre-register protocols on platforms like Open Science Framework to mitigate bias .
  • Use batch-specific Certificates of Analysis (COA) for purity validation .

Q. How should researchers formulate hypothesis-driven questions for this compound studies?

  • Framework :

  • Gap Analysis : Identify understudied areas (e.g., long-term stability in aqueous buffers) via systematic reviews .
  • PICOT Format : Define Population (e.g., specific cell lines), Intervention (dose range), Comparison (positive/negative controls), Outcome (e.g., apoptosis rate), and Timeframe .

Data Presentation Guidelines

Q. What are the optimal practices for visualizing this compound data in publications?

  • Design Principles :

  • Figures : Use color-coded dose-response curves (e.g., GraphPad Prism) and avoid overcrowding (≤3 panels per figure) .
  • Tables : Report mean ± SEM with *p < 0.05 annotations for statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tcs 2312 dihydrochloride
Reactant of Route 2
Tcs 2312 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.